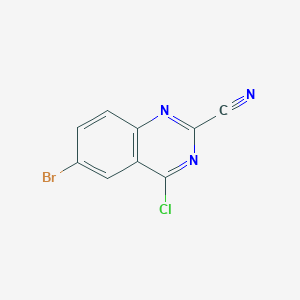

6-Bromo-4-chloroquinazoline-2-carbonitrile

Beschreibung

6-Bromo-4-chloroquinazoline-2-carbonitrile is a heterocyclic compound featuring a quinazoline core substituted with bromo (Br) and chloro (Cl) groups at positions 6 and 4, respectively, and a carbonitrile (CN) group at position 2. Quinazolines are nitrogen-containing bicyclic aromatic systems known for their versatility in medicinal chemistry, particularly as kinase inhibitors and intermediates in drug synthesis .

Eigenschaften

CAS-Nummer |

1260764-89-3 |

|---|---|

Molekularformel |

C9H3BrClN3 |

Molekulargewicht |

268.50 g/mol |

IUPAC-Name |

6-bromo-4-chloroquinazoline-2-carbonitrile |

InChI |

InChI=1S/C9H3BrClN3/c10-5-1-2-7-6(3-5)9(11)14-8(4-12)13-7/h1-3H |

InChI-Schlüssel |

KGUKPRFNHMYKRN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1Br)C(=NC(=N2)C#N)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

6-Brom-4-chlorchinazolin-2-carbonitril durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Brom- und Chloratome können durch andere funktionelle Gruppen substituiert werden, indem nukleophile oder elektrophile Reagenzien verwendet werden.

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen unterliegen, wodurch sich ihr Oxidationszustand und ihre funktionellen Gruppen verändern.

Cyclisierung: Sie kann an Cyclisierungsreaktionen teilnehmen, um komplexere Ringstrukturen zu bilden.

Häufige Reagenzien und Bedingungen

Nukleophile: Wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.

Oxidationsmittel: Wie Kaliumpermanganat und Wasserstoffperoxid werden für Oxidationsreaktionen verwendet.

Reduktionsmittel: Wie Natriumborhydrid und Lithiumaluminiumhydrid werden für Reduktionsreaktionen verwendet.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen verschiedene Derivate mit unterschiedlichen funktionellen Gruppen liefern, während Oxidations- und Reduktionsreaktionen Verbindungen mit veränderten Oxidationszuständen erzeugen können.

Wissenschaftliche Forschungsanwendungen

6-Brom-4-chlorchinazolin-2-carbonitril hat mehrere wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Es wird als Baustein für die Synthese von pharmazeutischen Verbindungen verwendet, insbesondere solchen mit Antikrebs- und antimikrobiellen Eigenschaften.

Materialwissenschaften: Die Verbindung wird aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung fortschrittlicher Materialien wie Polymere und Nanomaterialien verwendet.

Biologische Forschung: Es wird beim Studium biologischer Pfade und molekularer Wechselwirkungen verwendet, insbesondere im Zusammenhang mit Enzyminhibition und Rezeptorbindung.

Industrielle Anwendungen: Die Verbindung wird bei der Produktion von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 6-Brom-4-chlorchinazolin-2-carbonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle oder allosterische Stellen bindet, wodurch die Substratbindung und Katalyse verhindert werden. Sie kann auch mit Rezeptoren interagieren, wodurch deren Aktivität und nachgeschaltete Signalwege moduliert werden.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-4-chloroquinazoline-2-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Cyclization: It can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.

Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide, are used for oxidation reactions.

Reducing Agents: Such as sodium borohydride and lithium aluminum hydride, are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Antimicrobial Activity

Research indicates that 6-Bromo-4-chloroquinazoline-2-carbonitrile exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

2. Anticancer Properties

Preliminary findings suggest that this compound may inhibit specific cancer cell lines by interfering with cellular proliferation pathways. For instance, it has shown promise in inhibiting growth in breast cancer and leukemia cell lines, making it a candidate for further investigation in cancer therapeutics.

3. Anti-inflammatory Effects

The compound is also being explored for its anti-inflammatory properties. Initial studies indicate that it may modulate inflammatory pathways, providing a basis for its application in treating inflammatory diseases.

4. Drug Discovery

Due to its diverse biological activities, 6-Bromo-4-chloroquinazoline-2-carbonitrile serves as a valuable scaffold in drug discovery efforts. Researchers are investigating its derivatives to enhance efficacy and selectivity for specific biological targets.

Comparative Studies

To better understand the unique properties of 6-Bromo-4-chloroquinazoline-2-carbonitrile, comparative studies with other quinazoline derivatives have been conducted:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate | Contains an ethyl ester instead of a carbonitrile group | Potentially different biological activities due to ester functionality |

| 6-Bromo-2,4-dichloroquinazoline | Two chlorine substituents instead of one | May exhibit different reactivity patterns |

| Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate | Has a methoxy group instead of a bromo group | Altered solubility and interaction profiles |

These comparisons highlight the diversity within quinazoline derivatives and underscore the unique characteristics of 6-Bromo-4-chloroquinazoline-2-carbonitrile that may influence its application in medicinal chemistry.

Case Studies

Several studies have explored the biological activity of 6-Bromo-4-chloroquinazoline-2-carbonitrile:

-

Antimicrobial Studies : A study investigated the efficacy of the compound against various bacterial strains, revealing significant inhibition against Gram-positive and Gram-negative bacteria.

Bacterial Strain IC50 (µM) Notes Staphylococcus aureus 15.0 Effective inhibition observed Escherichia coli 20.5 Moderate activity noted -

Cytotoxicity Assays : In vitro assays demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells.

Cell Line IC50 (µM) Selectivity Index MCF-7 (Breast Cancer) 12.0 High HeLa (Cervical Cancer) 10.5 High -

Enzyme Inhibition Profiles : Detailed analysis showed that the compound had inhibitory effects on specific kinases involved in cancer progression.

Enzyme IC50 (µM) Cyclin-dependent kinase 1 (CDK1) 0.5 Mitogen-activated protein kinase (MAPK) 1.0

Wirkmechanismus

The mechanism of action of 6-Bromo-4-chloroquinazoline-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Structural and Functional Insights:

Core Heterocycle Variations: Quinazoline vs. Benzene vs. Heterocycles: Simpler benzonitriles (e.g., 4-Bromo-2-chlorobenzonitrile) lack the bicyclic complexity of quinazolines, limiting their use in high-affinity interactions but favoring synthetic accessibility .

Substituent Effects: Carbonitrile Position: The 2-CN group in 6-Bromo-4-chloroquinazoline-2-carbonitrile may enhance electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions. In contrast, the 3-CN group in the quinoline derivative alters electronic distribution across the ring. Halogen Diversity: Bromo and chloro substituents improve lipophilicity and metabolic stability, critical for pharmacokinetics.

Functional Group Interplay :

- The ethyl ester in Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate increases solubility in polar solvents compared to the carbonitrile analog, making it preferable for solution-phase reactions.

Biologische Aktivität

6-Bromo-4-chloroquinazoline-2-carbonitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

6-Bromo-4-chloroquinazoline-2-carbonitrile is characterized by its unique quinazoline structure, which is known for its ability to interact with various biological targets. The presence of bromine and chlorine substituents enhances its reactivity and potential for biological activity.

Biological Activities

The compound has been investigated for several biological activities, including:

- Antimicrobial Activity : Research indicates that 6-bromo-4-chloroquinazoline-2-carbonitrile exhibits significant antimicrobial properties, making it a candidate for the development of new antimicrobial agents.

- Anticancer Activity : It has shown promising results in inhibiting the proliferation of cancer cells. For instance, in vitro studies have reported IC50 values in the micromolar range against various cancer cell lines, suggesting its potential as an anticancer agent .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, potentially through the inhibition of key enzymes involved in inflammatory pathways such as COX-2 and iNOS .

The exact mechanism of action for 6-bromo-4-chloroquinazoline-2-carbonitrile is not fully elucidated but is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific kinases or proteases, leading to downstream effects on cellular processes such as proliferation and apoptosis.

- Receptor Interaction : It potentially interacts with various receptors involved in angiogenesis and tumor growth, notably through inhibition of the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway .

Table 1: Summary of Biological Activity Studies

| Study | Activity Tested | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| 1 | Anticancer | HCT116 | 0.5 | |

| 2 | Antimicrobial | Various bacteria | N/A | |

| 3 | Anti-inflammatory | RAW 264.7 cells | N/A |

Notable Research Outcomes

- Antiproliferative Studies : A study evaluated the antiproliferative activity against HCT116 cells, revealing an IC50 value as low as 0.5 µM, indicating strong activity compared to other known compounds .

- Inhibitory Effects on VEGFR : Another study demonstrated that derivatives similar to 6-bromo-4-chloroquinazoline-2-carbonitrile could inhibit VEGFR with IC50 values around 0.56 µM, suggesting its potential in targeting angiogenesis in tumors .

- Anti-inflammatory Mechanisms : The compound's ability to inhibit iNOS and COX-2 expression was highlighted in studies focusing on inflammatory responses, reinforcing its therapeutic potential in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.